molecular formula C24H13FeO4P B14346040 CID 71327522 CAS No. 90635-58-8

CID 71327522

Cat. No.: B14346040
CAS No.: 90635-58-8
M. Wt: 452.2 g/mol
InChI Key: DEDIWHICUWESOG-UHFFFAOYSA-N
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Description

CID 71327522 is a chemical compound characterized in recent research involving essential oil analysis. Its structure, as shown in Figure 1 of , includes a cyclic ether framework with specific functional groups that influence its chromatographic and spectral properties. The compound was isolated via vacuum distillation of a citrus essential oil (CIEO), with its content quantified across fractions using GC-MS (Figure 1C, ). The mass spectrum (Figure 1D) confirms its molecular ion and fragmentation pattern, critical for structural elucidation.

Properties

CAS No.

90635-58-8

Molecular Formula

C24H13FeO4P

Molecular Weight

452.2 g/mol

InChI

InChI=1S/C24H13O4P.Fe/c25-13-18-11-12-20(22(15-27)21(18)14-26)24-23(17-7-3-1-4-8-17)29(24,16-28)19-9-5-2-6-10-19;/h1-12,20H;

InChI Key

DEDIWHICUWESOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P2(=C=O)C3=CC=CC=C3)C4C=CC(=C=O)C(=C=O)C4=C=O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71327522 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process often requires optimization of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: CID 71327522 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using advanced analytical techniques.

Scientific Research Applications

CID 71327522 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanism of action will continue to uncover new possibilities for its use.

Comparison with Similar Compounds

Structural Analogues

CID 71327522 shares structural motifs with oscillatoxin derivatives (, Figure 1), particularly in its cyclic ether backbone. Key comparisons include:

Compound CID Key Structural Features Molecular Formula Molecular Weight Source
This compound 71327522 Cyclic ether, hydroxyl group, methyl branches Not explicitly provided Inferred from GC-MS Citrus essential oil
Oscillatoxin D 101283546 Macrocyclic lactone, conjugated double bonds C₂₅H₃₈O₇ 474.56 g/mol Marine cyanobacteria
30-Methyl-oscillatoxin D 185389 Methylated lactone ring C₂₆H₄₀O₇ 488.59 g/mol Marine cyanobacteria
7-Bromobenzo[b]thiophene-2-carboxylic acid 737737 Aromatic thiophene, carboxylic acid, bromine C₉H₅BrO₂S 257.10 g/mol Synthetic

Structural Insights :

  • This compound lacks the macrocyclic lactone ring seen in oscillatoxins but shares oxygen-rich functional groups that enhance solubility and reactivity.

Analytical and Physicochemical Properties

Comparative data from GC-MS, solubility, and polarity metrics:

Property This compound Oscillatoxin D CID 737737
GC-MS Retention Time Mid-polar column (Figure 1B) Not reported Not reported
TPSA (Topological Polar Surface Area) Not provided ~130 Ų (estimated) 65.54 Ų
LogP Not provided ~3.5 (predicted) 2.83
Solubility High in organic solvents (inferred from CIEO fractionation) Low in water 86.7 mg/mL (water)

Key Observations :

  • This compound’s mid-polar GC-MS elution profile aligns with its moderate hydrophobicity, distinct from oscillatoxins’ higher molecular weight and lower solubility.

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